molecular formula C12H15N3 B1528673 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine CAS No. 1249554-25-3

1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine

Cat. No.: B1528673
CAS No.: 1249554-25-3
M. Wt: 201.27 g/mol
InChI Key: TUNQMGFBBLTUQR-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-5-methyl-1H-pyrazol-3-amine is an organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 3,5-dimethylphenyl group and a methyl group attached to the pyrazole ring

Preparation Methods

The synthesis of 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate under reflux conditions, followed by cyclization to form the pyrazole ring. The reaction typically requires a base such as sodium ethoxide and is carried out in an ethanol solvent. The product is then purified through recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(3,5-Dimethylphenyl)-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring, using reagents such as halogens or nitrating agents.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,5-Dimethylphenyl)-5-methyl-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. In the context of cancer research, the compound has been shown to inhibit the PI3K/AKT signaling pathway, which plays a crucial role in cell proliferation and survival. By downregulating the phosphorylation of key proteins in this pathway, the compound induces apoptosis and inhibits cancer cell growth .

Comparison with Similar Compounds

1-(3,5-Dimethylphenyl)-5-methyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-8-4-9(2)6-11(5-8)15-10(3)7-12(13)14-15/h4-7H,1-3H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNQMGFBBLTUQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=CC(=N2)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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